2-Chloro-1-(2-isopropylphenyl)ethanone
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Overview
Description
2-Chloro-1-(2-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13ClO. It is a chlorinated ketone, characterized by the presence of a chloro group and an isopropyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-isopropylphenyl)ethanone typically involves the chlorination of 1-(2-isopropylphenyl)ethanone. One common method includes the use of chlorine gas in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions, often at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts, such as metallic aluminum, can improve the reaction rate and yield. The chlorinated product is then purified through techniques like reduced pressure distillation and rectification .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted ethanones.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(2-isopropylphenyl)ethanone is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-isopropylphenyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its aromatic ring and substituents .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-isopropylphenyl)ethanone
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(4-ethylphenyl)ethanone
Uniqueness
2-Chloro-1-(2-isopropylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs .
Biological Activity
2-Chloro-1-(2-isopropylphenyl)ethanone, also known as Clonitazene, is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of a chloro group and an isopropyl-substituted phenyl ring, suggests potential applications as a synthetic opioid analgesic and in oncology due to its interaction with biological systems.
- Molecular Formula : C11H13ClO
- Molecular Weight : 210.67 g/mol
- CAS Number : 3779126
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an opioid analgesic. Its mechanisms of action include:
- Opioid Receptor Interaction : The compound has been studied for its binding affinity to opioid receptors, which are critical in pain modulation. Initial studies suggest that it may function similarly to traditional opioids, providing analgesic effects without the same level of side effects typically associated with opioid use.
- Antiuterotrophic Activity : Investigations have shown that this compound interacts with estrogen receptors, indicating potential therapeutic applications in hormone-dependent tumors. This activity suggests it may inhibit uterine growth, making it a candidate for further research in gynecological oncology.
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-1-(4-methylphenyl)ethanone | C10H11ClO | Contains a methyl group instead of isopropyl |
2-Chloro-1-(4-propylphenyl)ethanone | C12H15ClO | Propyl-substituted phenyl ring |
2-Chloro-1-(4-isopropylphenyl)ethanone | C11H13ClO | Similar structure with different substituents |
The unique arrangement of substituents on the phenyl ring of this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of this compound:
- Pain Management Studies : Clinical trials assessing the efficacy of this compound as an analgesic have shown promising results in pain relief comparable to conventional opioids but with a potentially lower risk of addiction.
- Oncological Applications : Research exploring its anti-tumor properties has indicated that it may play a role in inhibiting the growth of hormone-dependent tumors through its interaction with estrogen receptors.
- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Preliminary data suggest that while it exhibits biological activity, careful evaluation is necessary to determine any adverse effects associated with prolonged exposure or high doses .
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-1-(2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO/c1-8(2)9-5-3-4-6-10(9)11(13)7-12/h3-6,8H,7H2,1-2H3 |
InChI Key |
YPGMFQZFRLKQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)CCl |
Origin of Product |
United States |
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